molecular formula C9H11F2NS B6143249 ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine CAS No. 1221722-62-8

({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine

Cat. No. B6143249
CAS RN: 1221722-62-8
M. Wt: 203.25 g/mol
InChI Key: DFDHFCHGLJJFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is a chemical compound with the molecular formula C9H11F2NS . It has a molecular weight of 203.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3O2S2/c9-8(10)14-7-3-1-6(2-4-7)5-15(11,12)13/h1-4,8H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in form . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Future Directions

The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Mechanism of Action

Target of Action

The compound is a derivative of difluoromethylation, which has been extensively studied for its potential applications in various fields .

Mode of Action

The exact mode of action of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amineDifluoromethylation processes, which this compound is a part of, involve the formation of x–cf2h bonds where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through these bonds.

Biochemical Pathways

The specific biochemical pathways affected by ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amineDifluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance , suggesting that this compound could potentially influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amineThe compound’s involvement in difluoromethylation processes suggests that it could potentially influence the structure and function of target molecules .

properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NS/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHFCHGLJJFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({4-[(Difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.